

Application Note: Quantification of Atorvastatin in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Atorvastatin

Cat. No.: B1662188

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia, belonging to the statin class of drugs.^[1] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Monitoring the concentration of **atorvastatin** in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.^{[1][2]} This application note provides a detailed protocol for the sensitive and selective quantification of **atorvastatin** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is robust, reliable, and suitable for high-throughput analysis.^{[3][4]}

Experimental Protocols

This section details the materials and methods for the quantification of **atorvastatin** in human plasma.

Materials and Reagents

- **Atorvastatin** Calcium (Reference Standard)^[1]
- Internal Standard (e.g., Rosuvastatin, Proguanil, or **Atorvastatin-d5**)^{[3][4]}
- Methanol (HPLC Grade)^[1]

- Acetonitrile (HPLC Grade)[1]
- Water (Milli-Q or equivalent)[3]
- Formic Acid or Acetic Acid[3][4]
- Human Plasma (from a certified vendor)[1]
- Ethyl Acetate (for Liquid-Liquid Extraction)[5][6]
- Methyl Tert-Butyl Ether (for Liquid-Liquid Extraction)[3]

Sample Preparation

The goal of sample preparation is to extract **atorvastatin** from the complex plasma matrix while removing proteins and other interfering substances.[3] Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1]

Protocol 1: Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.[1]

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution.
- Add 300 μL of cold acetonitrile to precipitate the plasma proteins.[1]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.[5]
- Inject an aliquot (e.g., 10 μL) into the LC-MS/MS system.[5]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.[3]

- To 200 µL of human plasma, add the internal standard.[5]
- Add 2.5 mL of ethyl acetate or methyl tert-butyl ether.[3][5]
- Vortex for 3 minutes to ensure thorough mixing.[5]
- Centrifuge at 15,400 x g for 10 minutes.[5]
- Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.[5]
- Reconstitute the residue in the mobile phase for injection.[5]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for **atorvastatin** analysis. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[4]
Mobile Phase A	0.1% Formic Acid in Water[1]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[1]
Flow Rate	0.3 mL/min[4]
Gradient Elution	A typical gradient starts at a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration.[1]
Injection Volume	1-10 µL[1][5]
Column Temperature	40°C[1]
Autosampler Temp	4-15°C[7][8]

Mass Spectrometry (MS/MS) Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
Scan Type	Multiple Reaction Monitoring (MRM)[3]
Ion Spray Voltage	4000-5500 V[5]
Temperature	250-400°C[5][7]
Nebulizer Gas	30 psi[5]
Collision Gas	Argon[1]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

- **Linearity:** The method should be linear over a specific concentration range. Calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A correlation coefficient (r^2) of ≥ 0.99 is generally considered acceptable.[3]
- **Accuracy and Precision:** Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within $\pm 15\%$ ($\pm 20\%$ for the Lower Limit of Quantification), and the precision (as relative standard deviation, RSD) should be $\leq 15\%$ ($\leq 20\%$ for LLOQ).[1]
- **Lower Limit of Quantification (LLOQ):** The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]
- **Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Matrix Effect:** The effect of plasma components on the ionization of the analyte and internal standard.[3]

- **Stability:** The stability of **atorvastatin** in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[9]

Data Presentation

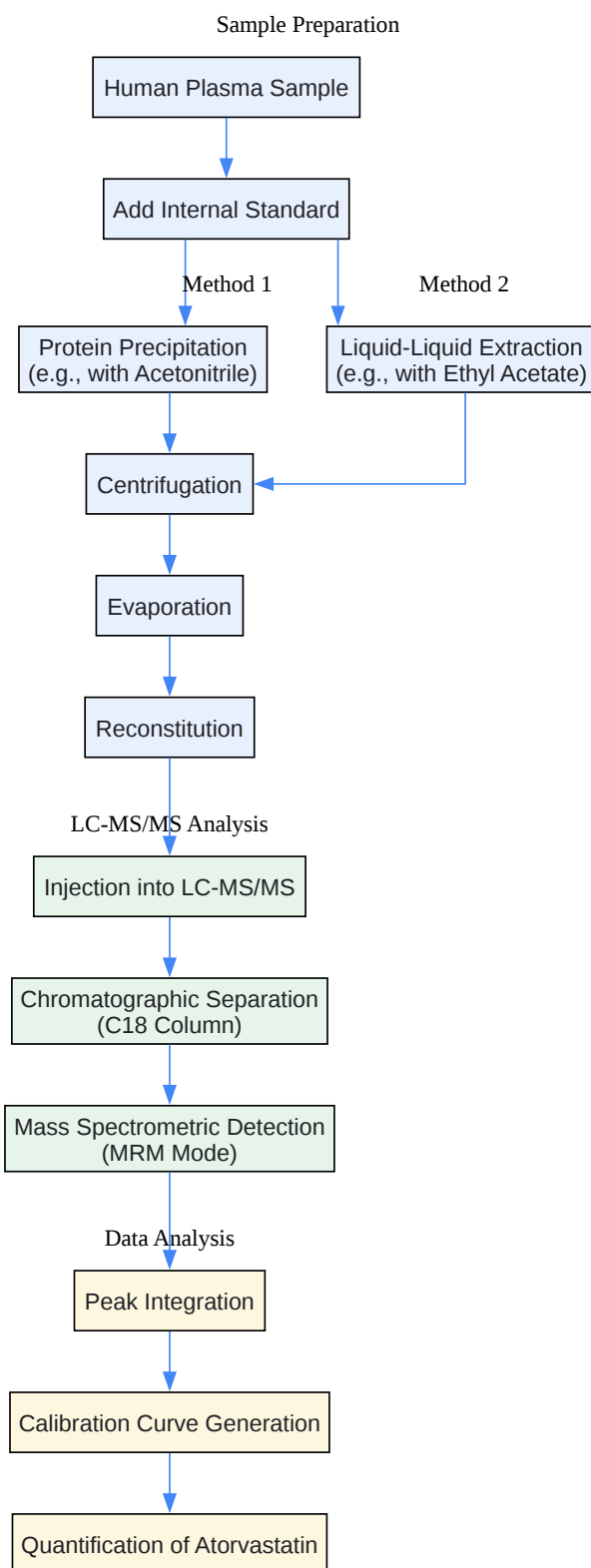
The following tables summarize the quantitative data for **atorvastatin** analysis from various published methods.

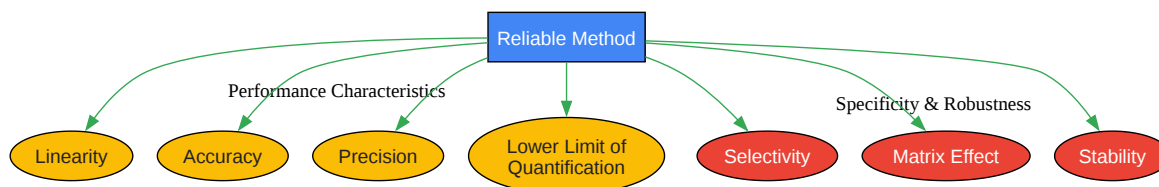
Table 1: LC-MS/MS Quantitative Data Summary

Analyte	Internal Standard	MRM Transition (m/z)	Linearity Range	LLOQ	Reference
Atorvastatin	-	-	10.0 - 5000 pg/mL	10.0 pg/mL	[1]
Atorvastatin	-	559.3 → 440.2	0.2 - 20 ng/mL	-	[5]
Atorvastatin	Proguanil	559.2 → 440.0	0.20 - 151 ng/mL	-	[3]
Atorvastatin	Rosuvastatin Calcium	557.0 → 453.0	0.05 - 50 ng/mL	-	[4]
Atorvastatin	Benzyl Paraben	559.0 → 440.0	0.4 - 100 ng/mL	-	[7]
Atorvastatin	Pitavastatin	559.0 → 440.0	0.2 - 30.0 ng/mL	-	[10]
Atorvastatin	Rosuvastatin	559.47 → 440.03	0.1 - 20 ng/mL	0.05 ng/mL	[8]
Atorvastatin	Fluvastatin	559.2 → 440.3	0.25 - 100 ng/mL	0.25 ng/mL	[11]

Visualizations

Experimental Workflow for **Atorvastatin** Quantification





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